2-Methylbutyrylcarnitine

Description

Context within Acylcarnitine Metabolism and Cellular Bioenergetics

Acylcarnitines are a class of compounds crucial for cellular energy metabolism. rsu.lvnih.gov Their primary function is to facilitate the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, a major process for ATP production. nih.gov L-carnitine and its acyl esters, including 2-methylbutyrylcarnitine, are essential for the oxidation of fatty acids and the metabolism of branched-chain amino acids. nih.govnih.gov

Within the mitochondria, L-carnitine plays a key role in regulating the ratio of acetyl-CoA to free Coenzyme A (CoA), which is vital for maintaining metabolic flexibility. nih.gov It does this by converting acyl-CoA esters to their corresponding acylcarnitines, which can be transported out of the mitochondrial matrix, thereby replenishing the pool of free CoA required for various metabolic pathways, including the Krebs cycle. nih.gov

Historical and Contemporary Significance of 2-Methylbutyrylcarnitine in Biochemical Research

The historical significance of 2-methylbutyrylcarnitine is intrinsically linked to the discovery and diagnosis of an inborn error of metabolism known as Short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD), or 2-methylbutyryl-CoA dehydrogenase deficiency. medlineplus.govresearchgate.netfrontiersin.org This autosomal recessive disorder, first described in the year 2000, results from mutations in the ACADSB gene, which codes for the SBCAD enzyme. researchgate.netfrontiersin.org The inability to properly metabolize L-isoleucine leads to the accumulation of 2-methylbutyrylcarnitine in the blood and another key metabolite, 2-methylbutyrylglycine (B135152), in the urine. genedx.comfrontiersin.orgmedlineplus.gov

The advent of expanded newborn screening programs using tandem mass spectrometry (MS/MS) brought 2-methylbutyrylcarnitine to the forefront of clinical biochemistry. frontiersin.orgnih.gov These screening programs detect elevated levels of C5 acylcarnitines. However, MS/MS analysis cannot distinguish between isomers, meaning it cannot differentiate 2-methylbutyrylcarnitine from isovalerylcarnitine (B1198194), the biomarker for isovaleric acidemia (IVA). frontiersin.orgnih.gov This necessitated the development of second-tier diagnostic tests to accurately identify the specific C5 isomer and differentiate between SBCADD and IVA. ebi.ac.uk

Table 1: Biochemical Markers in the Diagnosis of SBCAD Deficiency This interactive table summarizes the key metabolites used to identify SBCAD deficiency.

| Analyte | Biological Matrix | Finding in SBCAD Deficiency | Diagnostic Challenge |

|---|---|---|---|

| 2-Methylbutyrylcarnitine (C5) | Blood (Dried Blood Spot/Plasma) | Elevated | Indistinguishable from isovalerylcarnitine by standard MS/MS. frontiersin.orgnih.gov |

| 2-Methylbutyrylglycine (2MBG) | Urine | Elevated | Confirmatory test for SBCADD. genedx.comfrontiersin.org |

| Isovalerylcarnitine (C5) | Blood (Dried Blood Spot/Plasma) | Normal | Elevated in Isovaleric Acidemia (IVA). nih.gov |

| 2-Methylbutyric acid | Urine | Elevated | Another indicator of the metabolic block. nih.gov |

Contemporary research has expanded the significance of 2-methylbutyrylcarnitine beyond its role as a biomarker for SBCADD. Studies have investigated its association with various other conditions. For instance, elevated plasma levels of 2-methylbutyrylcarnitine have been observed in patients with non-alcoholic steatohepatitis (NASH). caymanchem.commedchemexpress.com More recent research has identified 2-methylbutyrylcarnitine as a gut microbial co-metabolite that can exacerbate thrombosis by binding to and activating integrin α2β1 on platelets. nih.govresearchgate.net This finding suggests a novel link between gut microbiota, amino acid metabolism, and cardiovascular health. nih.gov Other studies have explored its potential role in the context of atherosclerosis and as a predictor for patient response to certain cancer immunotherapies, highlighting its growing importance in diverse areas of biomedical research. bio-integration.orgnih.govresearchgate.net

Table 2: Contemporary Research Areas Involving 2-Methylbutyrylcarnitine This interactive table outlines recent research findings related to 2-Methylbutyrylcarnitine in various pathological and physiological contexts.

| Research Area | Key Finding | Implication |

|---|---|---|

| Thrombosis | Accumulates in patients with major adverse cardiovascular events (MACEs) and enhances platelet hyperreactivity. nih.gov | Identified as a pro-thrombotic factor linking gut microbiota to thrombotic risk. nih.govresearchgate.net |

| Metabolic Disorders | Plasma levels are elevated in patients with non-alcoholic steatohepatitis (NASH). caymanchem.commedchemexpress.com | May serve as a biomarker for metabolic diseases. medchemexpress.com |

| Atherosclerosis | A study in Apolipoprotein E-Deficient mice found that 2-methylbutyrylcarnitine did not promote the development of atherosclerosis. bio-integration.orgresearchgate.net | Its role in cardiovascular disease may be more specific to thrombosis than to plaque formation. bio-integration.org |

| Cancer Immunology | Found to be differentially regulated in melanoma patients responding to anti-PD-1 immune checkpoint blockade. nih.gov | Potential as a predictive biomarker for immunotherapy response. nih.gov |

| Gut Microbiota | Can be generated in a gut-microbiota-dependent manner. nih.gov | Establishes a connection between microbial metabolism and host systemic metabolite levels. nih.gov |

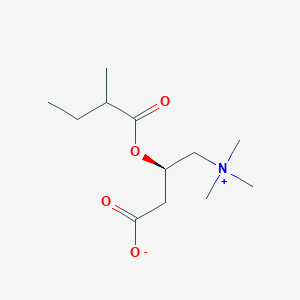

Structure

3D Structure

Properties

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 |

InChI Key |

IHCPDBBYTYJYIL-QVDQXJPCSA-N |

SMILES |

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Isomeric SMILES |

CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Origin of Product |

United States |

Biosynthesis, Catabolism, and Metabolic Interconnections of 2 Methylbutyrylcarnitine

Origins within Branched-Chain Amino Acid Catabolism

The metabolic journey of 2-Methylbutyrylcarnitine begins with the catabolism of L-isoleucine, a fundamental process for energy generation and protein turnover.

Role as an Intermediate in L-Isoleucine Degradation Pathways

2-Methylbutyrylcarnitine emerges as a key molecular player during the breakdown of L-isoleucine. The catabolic pathway of isoleucine involves a series of enzymatic reactions that progressively shorten and modify its carbon skeleton. A critical step in this pathway is the formation of 2-methylbutyryl-CoA. nih.govresearchgate.netyoutube.com When the subsequent enzymatic step is impaired, 2-methylbutyryl-CoA can accumulate within the mitochondria. To mitigate the potential toxicity of this buildup, the 2-methylbutyryl group is transferred from Coenzyme A (CoA) to carnitine, forming 2-Methylbutyrylcarnitine. researchgate.net This conversion serves as a detoxification mechanism and facilitates the transport of the acyl group. The elevation of 2-Methylbutyrylcarnitine in bodily fluids is a primary diagnostic marker for certain inborn errors of isoleucine metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency. researchgate.netnih.govfrontiersin.orgmedlineplus.gov

Enzymatic Dehydrogenation and Acyl-CoA Precursors in 2-Methylbutyrylcarnitine Formation

The direct precursor to the 2-methylbutyryl moiety of 2-Methylbutyrylcarnitine is 2-methylbutyryl-CoA . This acyl-CoA derivative is generated from L-isoleucine through a series of initial catabolic steps. The subsequent and crucial step in the canonical pathway is the dehydrogenation of 2-methylbutyryl-CoA, a reaction catalyzed by the enzyme 2-methylbutyryl-CoA dehydrogenase , also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD). medlineplus.govunimi.itresearchgate.net This enzyme facilitates the conversion of 2-methylbutyryl-CoA to tiglyl-CoA. medlineplus.govunimi.it

In instances of 2-methylbutyryl-CoA dehydrogenase deficiency, the impaired function of this enzyme leads to the accumulation of its substrate, 2-methylbutyryl-CoA. nih.gov This accumulation drives the formation of 2-Methylbutyrylcarnitine through the action of carnitine acyltransferases. These enzymes catalyze the transfer of the 2-methylbutyryl group from CoA to carnitine.

| Precursor Compound | Enzyme | Resulting Compound |

| L-Isoleucine | Multiple steps | 2-Methylbutyryl-CoA |

| 2-Methylbutyryl-CoA | 2-Methylbutyryl-CoA Dehydrogenase (SBCAD) | Tiglyl-CoA |

| 2-Methylbutyryl-CoA | Carnitine Acyltransferase | 2-Methylbutyrylcarnitine |

Mitochondrial Transport Dynamics and Acyl Group Shuttling

The formation and transport of 2-Methylbutyrylcarnitine are intrinsically linked to the function of the carnitine shuttle system, a vital mechanism for transporting acyl groups across the inner mitochondrial membrane. This membrane is generally impermeable to acyl-CoA molecules.

The carnitine shuttle facilitates the entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation. However, it also plays a crucial role in the transport of other acyl groups, including the short-branched chain acyl group of 2-Methylbutyrylcarnitine. The key components of this shuttle are:

Carnitine Acyltransferases: These enzymes, located on both the outer and inner mitochondrial membranes, catalyze the reversible transfer of acyl groups between CoA and carnitine.

Carnitine-Acylcarnitine Translocase (CACT): This transporter protein, embedded in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. mdpi.comwikipedia.orgmhmedical.com

While the carnitine shuttle is primarily associated with fatty acid oxidation, evidence suggests the existence of a more specific transport mechanism for short-chain acylcarnitines related to branched-chain amino acid metabolism. nih.gov The formation of 2-Methylbutyrylcarnitine allows the 2-methylbutyryl group to be shuttled out of the mitochondria, preventing the intramitochondrial accumulation of its CoA ester and freeing up the CoA pool for other metabolic processes. researchgate.net This highlights the dual role of the carnitine shuttle in both energy substrate delivery and the management of potentially toxic metabolic intermediates.

Interplay with Short-Chain Fatty Acid Metabolism and Related Biochemical Circuits

The metabolism of 2-Methylbutyrylcarnitine is interconnected with the broader landscape of cellular metabolism, including the processing of short-chain fatty acids (SCFAs). SCFAs, such as acetate, propionate, and butyrate, are primarily produced by the gut microbiota through the fermentation of dietary fibers and play a significant role in host energy homeostasis and signaling. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.com

The catabolism of branched-chain amino acids, including isoleucine, can contribute to the cellular pool of acyl-CoAs that can be used for the synthesis of other molecules, including fatty acids. nih.govnih.gov For instance, the breakdown of isoleucine ultimately yields acetyl-CoA and propionyl-CoA, the latter of which is a key precursor for the synthesis of odd-chain fatty acids. nih.gov

Pathophysiological Research Contexts and Mechanistic Investigations of 2 Methylbutyrylcarnitine

Role in Inherited Metabolic Disorders: Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) Studies

2-Methylbutyrylcarnitine is a critical biomarker in the study of certain inherited metabolic disorders, most notably Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD). This rare autosomal recessive condition, also known as 2-methylbutyryl-CoA dehydrogenase deficiency, results from the body's inability to properly process the essential amino acid isoleucine. nih.gova-z.lu The clinical presentation of SBCADD is variable, with many individuals identified through newborn screening remaining asymptomatic, while a small percentage may develop symptoms such as poor feeding, lethargy, seizures, and developmental delays. nih.govnews-medical.net

The primary biochemical hallmark of SBCADD is the elevated concentration of 2-methylbutyrylcarnitine (also known as C5 acylcarnitine) in the blood. nih.govmicrobiomepost.com This elevation is a direct consequence of the metabolic block in the isoleucine catabolism pathway. In affected individuals, the enzyme deficiency leads to an accumulation of the intermediate 2-methylbutyryl-CoA. This compound is then conjugated with carnitine to form 2-methylbutyrylcarnitine, which can be detected in blood spots by tandem mass spectrometry (MS/MS) during expanded newborn screening programs. microbiomepost.comnih.gov

Another key metabolite, 2-methylbutyrylglycine (B135152) (2MBG), is typically found in elevated concentrations in the urine of individuals with SBCADD and serves as a major confirmatory diagnostic marker. nih.govmicrobiomepost.com Metabolite profiling in research models and patient samples consistently shows these elevations as the defining characteristics of the disorder. uky.edu

It is important to note that MS/MS analysis in newborn screening does not distinguish between isomers. Therefore, an elevated C5 acylcarnitine level can also be indicative of isovaleric acidemia (IVA), a disorder of leucine (B10760876) metabolism. news-medical.netnih.gov Differential diagnosis often involves analyzing the ratios of C5 to other acylcarnitines, such as propionylcarnitine (B99956) (C3) and acetylcarnitine (C2), as well as confirmatory testing for urinary 2MBG, which is specific to the impaired isoleucine pathway. news-medical.netnih.gov

Table 1: Key Biochemical Markers in SBCADD Research

| Analyte | Sample Type | Observation in SBCADD | Diagnostic Significance |

|---|---|---|---|

| 2-Methylbutyrylcarnitine (C5) | Blood (Dried Blood Spot, Serum) | Consistently Elevated | Primary screening marker; indicates a block in isoleucine catabolism. microbiomepost.com |

| 2-Methylbutyrylglycine (2MBG) | Urine | Consistently Elevated | Confirmatory diagnostic marker; highly specific for SBCADD. microbiomepost.com |

| C5/C3 Ratio | Blood | Often Elevated | Used in differential diagnosis to distinguish from other metabolic disorders. nih.gov |

| C5/C2 Ratio | Blood | Often Elevated | Aids in the differential diagnosis on newborn screening panels. nih.gov |

The catabolism of the branched-chain amino acid isoleucine is a multi-step mitochondrial process. The third reaction in this pathway is the dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA. microbiomepost.com This critical step is catalyzed by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD). microbiomepost.com

SBCADD is caused by mutations in the ACADSB gene, located on chromosome 10q26.13. a-z.lunews-medical.net This gene provides the instructions for synthesizing the SBCAD enzyme. nih.govnih.gov As an autosomal recessive disorder, an individual must inherit two mutated copies of the ACADSB gene, one from each parent, to be affected. a-z.lu These mutations lead to a significant reduction or complete elimination of the SBCAD enzyme's activity. nih.govnih.gov

With deficient SBCAD activity, the conversion of 2-methylbutyryl-CoA is impaired. microbiomepost.com This leads to the upstream accumulation of 2-methylbutyryl-CoA in the mitochondria. The cell attempts to detoxify and excrete this excess by converting it into other compounds, namely 2-methylbutyrylcarnitine and 2-methylbutyrylglycine, which are then released into the circulation and subsequently detected in blood and urine. uky.edu Research using patient-derived fibroblasts has confirmed that severely decreased SBCAD enzyme activity toward the 2-methylbutyryl-CoA substrate is the fundamental defect in this disorder of isoleucine metabolism. nih.gov

Mechanistic Insights into Thrombosis and Platelet Function

Recent research has uncovered a novel role for 2-methylbutyrylcarnitine outside of inherited metabolic diseases, linking it to thrombosis and platelet function. Studies have identified it as a metabolite that can be generated by gut microbiota and can exacerbate the formation of blood clots. nih.govnews-medical.net

Thrombosis, the formation of blood clots in blood vessels, is a leading cause of major adverse cardiovascular events (MACE), including heart attack and stroke. nih.govnews-medical.net While gut microbiota dysbiosis has been associated with an increased risk of thrombosis, the specific molecular links have been unclear. news-medical.net Recent metabolomic analyses have identified 2-methylbutyrylcarnitine as a key co-metabolite, produced by both the host and gut microbes, that is significantly accumulated in patients with MACE and those with conditions associated with a heightened thrombotic risk, such as COVID-19. nih.govnews-medical.netuky.edu

Experimental studies have shown that the production of 2-methylbutyrylcarnitine is dependent on the gut microbiota. nih.govuky.edu In mouse models, the elimination of gut bacteria with antibiotics was found to suppress the increase in plasma 2MBC levels and mitigate the associated heightened tendency for thrombosis. nih.govnews-medical.net This establishes 2-methylbutyrylcarnitine as a crucial signaling molecule that links the metabolic activity of the gut microbiome to an elevated risk of thrombosis. nih.gova-z.lu

The mechanism by which 2-methylbutyrylcarnitine exacerbates thrombosis involves its direct interaction with platelets, the blood cells central to clotting. Research has demonstrated that 2-methylbutyrylcarnitine binds directly to integrin α2β1, a major receptor on the platelet surface that mediates adhesion to collagen at sites of vascular injury. nih.gova-z.luscienceopen.com

This binding event does not initiate platelet activation on its own but potentiates platelet responsiveness to other stimuli. nih.govscienceopen.com The interaction between 2-methylbutyrylcarnitine and integrin α2β1 leads to the enhanced activation of a downstream signaling molecule, cytosolic phospholipase A2 (cPLA2). nih.gova-z.luuky.edu The activation of cPLA2 is a critical step in the platelet activation cascade, leading to the release of pro-thrombotic factors. This potentiation of signaling results in a state of platelet hyperresponsiveness. nih.gov

The molecular interactions described above translate into a tangible pro-thrombotic phenotype in experimental models. Studies using mice have shown that the administration of 2-methylbutyrylcarnitine enhances platelet hyperreactivity and accelerates thrombus formation following vascular injury. nih.govuky.edu This demonstrates a direct causal link between elevated levels of the metabolite and an increased thrombotic risk. a-z.lunews-medical.net

Crucially, the pro-thrombotic effects of 2-methylbutyrylcarnitine can be reversed. nih.gov In these experimental models, the genetic deletion or pharmacological inhibition of the integrin α2β1 receptor largely negated the platelet hyperreactivity and increased thrombosis caused by 2-methylbutyrylcarnitine. nih.gova-z.lu These findings confirm that the interaction with integrin α2β1 is the key mechanism through which 2-methylbutyrylcarnitine exerts its pro-thrombotic effects and highlights this pathway as a potential therapeutic target for mitigating thrombosis risk. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 2-Methylbutyrylcarnitine | 2MBC, C5 |

| 2-Methylbutyrylglycine | 2MBG |

| Short/Branched Chain Acyl-CoA Dehydrogenase | SBCAD |

| Isoleucine | - |

| 2-Methylbutyryl-CoA | - |

| Tiglyl-CoA | - |

| Propionylcarnitine | C3 |

| Acetylcarnitine | C2 |

| Isovaleric Acidemia | IVA |

| Leucine | - |

| Integrin α2β1 | - |

Associations with Broader Metabolic Dysregulation in Research Models

2-Methylbutyrylcarnitine (2MBC), as an intermediate product of branched-chain amino acid (BCAA) catabolism, has been a subject of investigation within the broader context of metabolic diseases. researchgate.net Dysregulation of circulating BCAAs and their metabolites has been correlated with disorders of glycolipid metabolism. scienceopen.com Consequently, research has explored the associations of short-branched-chain acylcarnitines like 2MBC with various metabolic dysfunctions, including insulin (B600854) resistance, hepatic steatosis, and cardiovascular phenotypes. researchgate.net

The role of carnitine and its acylated derivatives in glucose homeostasis is an area of active research. The accumulation of intracellular acyl-CoA derivatives has been implicated in the development of insulin resistance. nih.govresearchgate.net Carnitine plays a crucial role not only in the transport of fatty acids into mitochondria for β-oxidation but also in the efflux of acyl groups out of mitochondria, thus modulating the intramitochondrial acyl-CoA/CoA ratio. nih.govnih.gov

While direct studies on 2-Methylbutyrylcarnitine are emerging, the broader family of acylcarnitines is linked to glucose metabolism. Carnitine supplementation has been shown in both human and animal studies to improve glucose tolerance, particularly in insulin-resistant states. nih.govresearchgate.net This has led to the hypothesis that carnitine insufficiency could contribute to insulin resistance during chronic metabolic stress, a condition that may be reversible with supplementation. nih.govresearchgate.net Given that 2MBC is a specific acylcarnitine derived from BCAA metabolism—a pathway known to be dysregulated in diabetes—its potential role as a biomarker or modulator of insulin sensitivity is a logical area for further investigation. researchgate.net

Non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH), are characterized by hepatic steatosis and are strongly linked to metabolic disruptions like obesity and diabetes. nih.gov Mitochondrial dysfunction is considered a key factor in the progression from simple steatosis to NASH. nih.gov Several studies have pointed to an association between short-branched-chain acylcarnitines and metabolic disorders such as NASH. researchgate.net

Research using animal models of NASH has explored the therapeutic potential of modulating carnitine levels. For instance, in a mouse model of NASH, L-carnitine administration was found to ameliorate liver damage by upregulating genes related to mitochondrial fatty acid transport and β-oxidation while suppressing oxidative stress and inflammatory markers. nih.gov Although these studies focus on L-carnitine supplementation as a whole, they provide a mechanistic basis for investigating the specific roles of individual acylcarnitines like 2MBC in the pathophysiology of hepatic steatosis. The accumulation of specific acylcarnitine species could potentially reflect or contribute to the mitochondrial stress observed in NASH.

Elevated levels of BCAAs in plasma have been identified as biomarkers for cardiovascular conditions such as heart failure, coronary artery disease, and hypertension. scienceopen.com As a downstream metabolite of BCAA catabolism, 2MBC is situated within a metabolic pathway linked to cardiovascular health. Research has revealed associations between acylcarnitine metabolites and cardiovascular disease (CVD) in patients with type 2 diabetes. frontiersin.org

While direct research linking 2-Methylbutyrylcarnitine specifically to hypertension is still developing, related studies provide context. For example, carnitine was identified in the OMNIHeart trial as being associated with longitudinal changes in systolic blood pressure. nih.gov Furthermore, a previous study indicated that upregulated plasma 2MBC levels are positively associated with thrombotic risk, identifying it as a pro-thrombotic factor that can potentiate platelet hyperresponsiveness. researchgate.net This connection to thrombosis, a critical event in many cardiovascular diseases, underscores the importance of investigating the broader role of 2MBC in cardiovascular metabolic phenotypes. researchgate.netscienceopen.com

Investigations in Specific Disease States in Research Models

Beyond its association with general metabolic dysregulation, 2-Methylbutyrylcarnitine has been investigated in specific disease models, particularly those related to inflammation and atherosclerosis.

Inflammation is a key component of metabolic diseases, and macrophages play a central role in this process. koreascience.kr To understand the direct effect of 2MBC on inflammation, in vitro studies have been conducted using macrophage cell lines. In one key study, RAW264.7 macrophages were stimulated with lipopolysaccharide (LPS) to mimic an inflammatory environment. The subsequent addition of 2MBC to these cells did not alter the relative mRNA levels of key inflammation-associated genes. researchgate.netbio-integration.org This suggests that, at least in this model, 2MBC does not directly exacerbate the inflammatory response in activated macrophages. bio-integration.org

| Model System | Treatment | Key Genes Analyzed | Outcome | Reference |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) + 2-Methylbutyrylcarnitine | IL-1β, TNF-α, Mcp-1 | No significant change in mRNA expression levels compared to LPS alone. | bio-integration.org |

Given the association of 2MBC with pro-thrombotic activity and its origin from BCAA metabolism, its potential role in the development of atherosclerosis has been a significant research question. researchgate.netscienceopen.com Atherosclerosis is a chronic inflammatory disease at the core of most cardiovascular diseases. nih.gov

A comprehensive study utilized Apolipoprotein E-deficient (ApoE−/−) mice, a widely used animal model that readily develops atherosclerotic lesions, to investigate the causal role of 2MBC in atherosclerosis. scienceopen.combio-integration.orgscienceopen.com In this research, ApoE−/− mice were fed a Western diet to induce atherosclerosis and were administered 2MBC daily. The results provided strong evidence that 2MBC does not promote the development of atherosclerosis. scienceopen.combio-integration.orgscienceopen.com Specifically, 2MBC administration did not increase the atherosclerotic plaque area, worsen local inflammation within the plaques, or affect plaque stability. bio-integration.org However, the study did note that 2MBC treatment was associated with an increase in plasma total triglycerides, suggesting a potential role in hypertriglyceridemia. scienceopen.com

Further in vitro experiments were conducted to probe the effect of 2MBC on key cellular processes in atherosclerosis:

Foam Cell Formation: When RAW264.7 macrophages were used to model the formation of foam cells (lipid-laden macrophages central to plaque development), treatment with 2MBC did not affect the uptake of oxidized low-density lipoprotein (ox-LDL). researchgate.netbio-integration.org

Vascular Endothelium: To assess potential damage to the vascular endothelium, human umbilical vein endothelial cells (HUVECs) were stimulated with ox-LDL. The addition of 2MBC did not alter the expression of inflammatory and adhesion molecules, such as monocyte chemotactic protein-1, or key molecules involved in cholesterol transport. researchgate.netscienceopen.combio-integration.orgscienceopen.com

| Research Model | Key Parameters Measured | Findings with 2-Methylbutyrylcarnitine Treatment | Reference |

| Apolipoprotein E-deficient (ApoE−/−) Mice on a Western Diet | Atherosclerotic plaque area, local inflammation, plaque stability | No significant effect on atherosclerosis development. | scienceopen.combio-integration.org |

| Plasma Lipids | No change in total cholesterol, LDL-C, or HDL-C. Increased total triglycerides. | scienceopen.com | |

| RAW264.7 Macrophages (in vitro) | Oxidized LDL-induced foam cell formation (lipid uptake) | Did not affect lipid uptake. | researchgate.netbio-integration.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) (in vitro) | Expression of inflammatory and cholesterol transport molecules (e.g., MCP-1, SR-A1, ABCA1) after ox-LDL stimulation | Did not alter expression levels. | scienceopen.combio-integration.org |

Analysis in Systemic Conditions, such as Hypertriglyceridemia, in Experimental Systems

Research in experimental models has explored the role of 2-Methylbutyrylcarnitine in systemic conditions like hypertriglyceridemia. A notable study utilized Apolipoprotein E-deficient (ApoE−/−) mice, a common model for atherosclerosis research, to investigate the metabolic effects of 2-Methylbutyrylcarnitine. scienceopen.com In this experimental setup, mice were fed a Western diet to induce metabolic dysregulation. scienceopen.com

The administration of 2-Methylbutyrylcarnitine to these mice led to a significant increase in plasma total triglyceride (TG) levels compared to the control group. scienceopen.com However, the study observed that this increase in triglycerides did not correspond with an increase in plasma total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), or high-density lipoprotein cholesterol (HDL-C) levels. scienceopen.com Furthermore, despite the elevated triglycerides, 2-Methylbutyrylcarnitine administration did not promote the development or severity of atherosclerosis, as measured by plaque area and local inflammation. scienceopen.com This suggests a specific impact of 2-Methylbutyrylcarnitine on triglyceride metabolism that may be dissociated from direct pro-atherogenic effects in this particular experimental model. scienceopen.com

While research on 2-Methylbutyrylcarnitine's direct role is specific, the broader family of carnitines is known to be essential for fatty acid transport into the mitochondria for oxidation. nih.gov Studies on L-carnitine, for instance, have shown that its administration can antagonize sucrose-induced hypertriglyceridemia in rats by increasing the rate of fatty acid oxidation in the liver. nih.gov

Table 1: Effect of 2-Methylbutyrylcarnitine on Plasma Lipids in ApoE−/− Mice

| Parameter | Western Diet + Vehicle | Western Diet + 2-Methylbutyrylcarnitine | Outcome |

|---|---|---|---|

| Plasma Total Triglycerides (TG) | Elevated | Further Upregulated | Contributes to Hypertriglyceridemia |

| Plasma Total Cholesterol (TC) | Elevated | No Significant Change | No Effect Observed |

| LDL-Cholesterol (LDL-C) | Elevated | No Significant Change | No Effect Observed |

| HDL-Cholesterol (HDL-C) | Altered | No Significant Change | No Effect Observed |

| Atherosclerotic Plaque Area | Increased | No Significant Change | No Effect on Atherosclerosis Development |

Data synthesized from a study on Apolipoprotein E-deficient (ApoE−/−) mice fed a Western diet. scienceopen.com

Association with Metabolic Dysregulation in Infection Models (e.g., SARS-CoV-2)

Metabolomic studies have identified 2-Methylbutyrylcarnitine as a compound of interest in the context of infectious diseases, particularly COVID-19, caused by the SARS-CoV-2 virus. uky.edunih.gov Research has shown that plasma levels of 2-Methylbutyrylcarnitine are elevated in patients with COVID-19. uky.edu This accumulation is part of a broader metabolic dysregulation that occurs in response to the viral infection. opastpublishers.comnih.govfrontiersin.org

The host's metabolic response to SARS-CoV-2 infection is complex, involving alterations in amino acid, lipid, and energy metabolism. nih.govfrontiersin.org The increase in acylcarnitines, including 2-Methylbutyrylcarnitine, points to disruptions in mitochondrial function and fatty acid oxidation.

Mechanistically, elevated 2-Methylbutyrylcarnitine has been linked to specific pathophysiological consequences in COVID-19 patients. One study demonstrated that this metabolite can exacerbate thrombosis, a major cause of adverse cardiovascular events in severe COVID-19 cases. uky.edunih.gov The proposed mechanism involves 2-Methylbutyrylcarnitine binding to and activating integrin α2β1 on platelets. uky.edunih.gov This activation potentiates platelet hyperreactivity and the formation of thrombi. uky.edu Interestingly, this research also suggests a link to the gut microbiome, as 2-Methylbutyrylcarnitine can be generated in a gut-microbiota-dependent manner, and its accumulation and pro-thrombotic effects were lessened after antibiotic treatment in mouse models. uky.edunih.gov

Table 2: 2-Methylbutyrylcarnitine in SARS-CoV-2 Infection

| Aspect | Finding in COVID-19 Patients/Models | Implication |

|---|---|---|

| Plasma Levels | Accumulated/Elevated | Biomarker of Metabolic Dysregulation |

| Pathophysiological Role | Enhances platelet hyperreactivity and thrombus formation | Contributes to heightened thrombotic risk |

| Mechanism of Action | Binds to and activates integrin α2β1 in platelets | Potentiates cytosolic phospholipase A2 (cPLA2) activation |

| Origin | Can be generated in a gut-microbiota-dependent manner | Links gut dysbiosis to thrombotic complications |

Findings based on metabolomic analysis of COVID-19 patients and experimental mouse models. uky.edunih.gov

Comparative Metabolomics in Physiological Adaptations (e.g., Hibernation)

Comparative metabolomics has provided significant insights into the physiological adaptations of hibernation, a state of profound metabolic depression. physiology.orgnih.gov Studies focusing on mammalian hibernators, such as the thirteen-lined ground squirrel (Ictidomys tridecemlineatus), have analyzed metabolic changes across different stages of the hibernation cycle: summer active (SUM), entering torpor (EN), late torpor (LT), and interbout arousal (IBA). physiology.orgphysiology.org

In these studies, 2-Methylbutyrylcarnitine has been identified as a metabolite that varies dramatically between active and torpid states. physiology.org Specifically, the levels of 2-Methylbutyrylcarnitine in the liver and white adipose tissue are significantly suppressed during the torpor phases (EN and LT) compared to the summer active state. physiology.orgphysiology.orgnih.gov During the brief periods of arousal between torpor bouts (IBA), its levels rise again but remain lower than in summer-active animals. physiology.orgphysiology.org

This pattern of suppression is also observed for other branched-chain acylcarnitines like isovalerylcarnitine (B1198194). physiology.orgphysiology.org The reduction in these compounds suggests a decreased catabolism of branched-chain amino acids (BCAAs), from which they are derived. This is consistent with findings that the expression of key enzymes in BCAA breakdown, such as dihydrolipoamide (B1198117) branched-chain transacylase, is lower in the liver of hibernating animals. physiology.orgphysiology.org This metabolic shift is believed to be a crucial adaptation for conserving essential amino acids and managing fuel use during the prolonged fasting state of hibernation, which is characterized by a primary reliance on lipid metabolism. physiology.orgphysiology.org

Table 3: Relative Levels of 2-Methylbutyrylcarnitine in Ground Squirrels During Hibernation Cycle

| Hibernation State | Description | Relative Level of 2-Methylbutyrylcarnitine |

|---|---|---|

| Summer Active (SUM) | Euthermic, active, and feeding | High (Baseline) |

| Entering Torpor (EN) | Body temperature and metabolism decreasing | Suppressed/Low |

| Late Torpor (LT) | Prolonged state of metabolic depression | Suppressed/Very Low |

| Interbout Arousal (IBA) | Brief return to euthermia between torpor bouts | Reduced (relative to SUM) |

Data synthesized from metabolomic studies of ground squirrel liver and white adipose tissue. physiology.orgphysiology.orgnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Methylbutyrylcarnitine |

| Acetylcarnitine |

| Arginine |

| Butyrylcarnitine |

| Cholesterol |

| Dihydrolipoamide |

| Fumarylacetoacetate |

| Glucose |

| Hydroxybutyrylcarnitine |

| Isobutyrylcarnitine |

| Isoleucine |

| Isovalerylcarnitine |

| L-carnitine |

| L-kynurenine |

| L-tryptophan |

| Leucine |

| Malonyl methylmalonyl succinylcarnitine |

| Omeprazole |

| Pantothenic acid |

| Phenylalanine |

| Propionylcarnitine |

| Serine |

| Succinylacetone |

| Sucrose |

| Tauroursodeoxycholic acid |

| Triglycerides |

| Tryptophan |

| Tyrosine |

| Uridine |

Advanced Analytical Methodologies and Metabolomics Approaches for 2 Methylbutyrylcarnitine Research

Mass Spectrometry-Based Profiling Techniques

Mass spectrometry (MS) stands as a cornerstone in the analysis of acylcarnitines due to its high sensitivity, specificity, and resolution. frontiersin.org When coupled with chromatographic separation, it provides a powerful tool for the comprehensive profiling of these metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative and Isomeric Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted and robust method for the quantitative analysis of 2-methylbutyrylcarnitine in biological samples such as plasma, urine, and dried blood spots. nih.govrestek.comnih.gov This technique offers the necessary selectivity to distinguish 2-methylbutyrylcarnitine from other acylcarnitines. nih.gov The methodology typically involves a rapid and simple sample preparation, often a protein precipitation step, followed by chromatographic separation and detection by MS/MS. restek.com

For quantitative analysis, a stable isotope-labeled internal standard is often employed to ensure accuracy and precision. bevital.no The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. nih.gov A common fragmentation pattern for acylcarnitines involves a characteristic product ion at m/z 85. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for 2-Methylbutyrylcarnitine Analysis

| Parameter | Value |

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 302.1 |

| Product Ion (m/z) | 85.1 |

| Internal Standard | d9-C5-carnitine |

This table presents typical parameters and may vary based on the specific instrumentation and laboratory protocol.

Differentiation of Isobaric Acylcarnitine Species in Research Samples

A significant challenge in acylcarnitine analysis is the presence of isobaric and isomeric compounds, which have the same mass-to-charge ratio and are therefore indistinguishable by mass spectrometry alone. nih.govnih.gov For instance, 2-methylbutyrylcarnitine is isobaric with valerylcarnitine (B1624400) and isovalerylcarnitine (B1198194). restek.com The chromatographic separation afforded by LC-MS/MS is crucial for the differential diagnosis of metabolic disorders where the specific accumulation of one isomer is indicative of a particular enzyme deficiency. restek.comresearchgate.net

Advanced chromatographic techniques, such as the use of specific column chemistries and optimized gradient elution profiles, enable the separation of these critical isobars. restek.com For example, a C18 column can be used to achieve baseline separation of C5-acylcarnitine isomers, including 2-methyl-butyryl-L-carnitine, in a single chromatographic run. restek.com The ability to resolve these isomers is essential for accurate diagnosis and research into the metabolic pathways involving these compounds. nih.gov

Application of Untargeted and Targeted Metabolomics Strategies for Discovery and Validation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful framework for investigating the role of 2-methylbutyrylcarnitine in health and disease. Both untargeted and targeted metabolomics approaches are employed in this research.

Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a biological sample to identify novel biomarkers and perturbed metabolic pathways. nih.gov This hypothesis-generating approach can reveal unexpected alterations in acylcarnitine profiles, including changes in 2-methylbutyrylcarnitine levels, in various conditions such as cancer and metabolic disorders. uniroma1.itunc.edu High-resolution mass spectrometry is often used in untargeted studies to provide accurate mass measurements for metabolite identification. uniroma1.it

Targeted metabolomics , on the other hand, focuses on the precise and accurate quantification of a predefined set of metabolites, including 2-methylbutyrylcarnitine and other acylcarnitines. scienceopen.comnih.gov This hypothesis-driven approach is used to validate findings from untargeted studies and to investigate specific metabolic pathways in greater detail. nih.gov Targeted LC-MS/MS methods are the gold standard for the quantitative analysis of acylcarnitines in clinical and research settings. nih.gove-dmj.org

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Studies

While less sensitive than mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is a highly reproducible and non-destructive technique that provides valuable structural information about metabolites. frontiersin.org In the context of metabolomics, ¹H NMR can be used to analyze the profile of acylcarnitines in biological fluids. researchgate.net Although the direct detection and quantification of low-abundance acylcarnitines like 2-methylbutyrylcarnitine can be challenging due to overlapping signals in complex spectra, NMR can provide a global view of metabolic changes. researchgate.net Recent advancements in NMR technology and data analysis techniques are improving its utility for screening acylcarnitine profiles. researchgate.net

Complementary Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry) in Metabolite Characterization

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique used in metabolomics, particularly for the analysis of volatile and semi-volatile compounds. frontiersin.org While LC-MS is more commonly used for the direct analysis of intact acylcarnitines, GC-MS can be employed for the characterization of the fatty acid moieties after hydrolysis from the carnitine backbone. This can provide complementary information about the types of fatty acids that are conjugated to carnitine.

Methodologies for Biomarker Discovery Research of 2-Methylbutyrylcarnitine

The discovery of biomarkers is a multi-phase process that begins with identifying potential candidates and culminates in clinical validation. nih.gov Metabolomics, and specifically the profiling of acylcarnitines, plays a crucial role in this process. abcam.com

The initial discovery phase often utilizes untargeted metabolomics to compare the metabolic profiles of healthy individuals with those of patients with a specific disease. nih.gov Statistical analyses are then used to identify metabolites, such as 2-methylbutyrylcarnitine, that are significantly altered between the groups. arvojournals.org

Once a potential biomarker is identified, the next step is validation using a targeted and quantitative method, typically LC-MS/MS. nih.govnih.gov This involves analyzing a larger cohort of samples to confirm the initial findings and to assess the diagnostic or prognostic value of the biomarker. nih.gov The development of robust and validated analytical methods is therefore a critical component of biomarker discovery research for 2-methylbutyrylcarnitine and other metabolites.

Methodological Considerations in Metabolomic Biomarker Identification and Validation

The identification and validation of 2-Methylbutyrylcarnitine as a robust biomarker require a multi-stage process, beginning with discovery and followed by rigorous analytical and clinical validation. nih.govnih.gov A primary challenge in the analysis of 2-Methylbutyrylcarnitine is its isomeric nature, as it shares the same mass-to-charge ratio with isovalerylcarnitine, a metabolite of the amino acid leucine (B10760876). nih.gov This necessitates the use of advanced analytical platforms that can effectively separate these isomers to ensure accurate quantification and avoid misinterpretation of results.

Analytical Platforms:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of acylcarnitines, including 2-Methylbutyrylcarnitine. cas.cz The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers high sensitivity, selectivity, and the ability to separate isomeric compounds. researchgate.netnih.gov The validation of an LC-MS/MS method for 2-Methylbutyrylcarnitine should include the assessment of linearity, accuracy, precision, and the limit of quantification. nih.govhhs.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS-based methods, NMR provides a non-destructive and highly reproducible approach for metabolomic analysis. It can be particularly useful for identifying and quantifying a wide range of metabolites in a single analysis.

Biomarker Validation Stages:

The validation of 2-Methylbutyrylcarnitine as a biomarker typically involves three key phases:

Discovery Phase: This initial stage involves untargeted or targeted metabolomic profiling to identify potential biomarkers that are associated with a specific disease or condition.

Pre-validation Phase: In this phase, the analytical method for quantifying the candidate biomarker is rigorously validated to ensure its accuracy, precision, and robustness. nih.gov This includes assessing the impact of pre-analytical factors such as sample collection, handling, and storage.

Validation Phase: The final stage involves large-scale clinical studies to confirm the association of the biomarker with the clinical endpoint in an independent population. This phase establishes the clinical utility of the biomarker for diagnosis, prognosis, or monitoring treatment response. nih.gov

Challenges in Validation:

A significant challenge in the validation of acylcarnitine biomarkers is the potential for false-positive results, particularly in newborn screening where tandem MS is used without prior chromatographic separation. nih.gov Therefore, the development and implementation of second-tier testing methods using techniques like UHPLC-MS/MS are crucial for confirming initial screening results. researchgate.net Furthermore, the lack of standardized analytical methods and reference materials for many acylcarnitines can hinder the comparability of results across different laboratories. researchgate.net

Interactive Data Table: Analytical Parameters for 2-Methylbutyrylcarnitine Quantification

| Parameter | Method | Details | Reference |

| Chromatographic Separation | UHPLC | Use of a mixed-mode column to resolve isomeric acylcarnitines. | nih.gov |

| Mass Spectrometry | Tandem MS (QQQ) | Multiple Reaction Monitoring (MRM) for specific detection and quantification. | researchgate.net |

| Linearity | Calibration Curve | Assessed over a range of concentrations relevant to biological samples. | nih.gov |

| Accuracy & Precision | Quality Control Samples | Intra- and inter-assay variability should be within acceptable limits. | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | The lowest concentration that can be reliably measured with acceptable precision and accuracy. | nih.gov |

Multi-Omics Integration for Comprehensive Mechanistic Elucidation of 2-Methylbutyrylcarnitine Pathways

A comprehensive understanding of the biological role of 2-Methylbutyrylcarnitine and its associated pathways requires the integration of metabolomics data with other "omics" technologies, such as genomics, transcriptomics, and proteomics. mdpi.comfrontiersin.org This systems biology approach allows for a more holistic view of the molecular mechanisms underlying the observed metabolic changes. nih.gov

Integrating Genomics and Metabolomics:

By combining metabolomic data with genomic information, researchers can identify genetic variants that influence the levels of 2-Methylbutyrylcarnitine and other related metabolites. nih.gov For example, genome-wide association studies (GWAS) can pinpoint single nucleotide polymorphisms (SNPs) in genes encoding enzymes involved in branched-chain amino acid catabolism, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD). nih.gov This integrated approach can help to establish causal links between genetic variations, metabolic alterations, and disease risk. nih.gov

Integrating Proteomics and Metabolomics:

Proteomics provides a snapshot of the proteins present in a biological sample, including the enzymes directly involved in the metabolic pathways of 2-Methylbutyrylcarnitine. cornell.edunih.gov By correlating changes in protein abundance with alterations in metabolite levels, it is possible to identify key regulatory points in the pathway. For instance, an increase in 2-Methylbutyrylcarnitine levels might be linked to a decrease in the abundance or activity of the SBCAD enzyme.

Systems Biology Approach:

A multi-omics approach enables the construction of comprehensive network models of branched-chain amino acid metabolism. researchgate.netnih.gov These models can simulate the flux of metabolites through the pathway and predict how perturbations, such as genetic mutations or environmental exposures, will affect the levels of 2-Methylbutyrylcarnitine and other intermediates. researchgate.net This approach has the potential to provide a deeper understanding of the pathophysiology of diseases associated with altered branched-chain amino acid metabolism. nih.govnih.gov

Interactive Data Table: Multi-Omics Approaches in 2-Methylbutyrylcarnitine Research

| Omics Layer | Information Provided | Integrated Insights | Reference |

| Genomics | Genetic variants (SNPs) in metabolic pathway genes. | Identifies genetic predispositions to altered 2-Methylbutyrylcarnitine levels. | nih.gov |

| Transcriptomics | Gene expression levels of enzymes and transporters. | Reveals regulatory changes in the metabolic pathway at the mRNA level. | researchgate.net |

| Proteomics | Abundance and post-translational modifications of metabolic enzymes. | Provides direct evidence of changes in the enzymatic machinery of the pathway. | cornell.edunih.gov |

| Metabolomics | Quantitative levels of 2-Methylbutyrylcarnitine and related metabolites. | Offers a direct readout of the metabolic state of the pathway. | nih.gov |

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for detecting and quantifying 2-methylbutyrylcarnitine in clinical samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 2-methylbutyrylcarnitine in plasma or dried blood spots. Protocols should include isotopic internal standards (e.g., deuterated analogs) to ensure precision. Sample preparation requires protein precipitation and solid-phase extraction to isolate acylcarnitines. Calibration curves must cover the physiological and pathological ranges (0.1–10 μM), with validation against reference materials from the CDC’s CLIA-certified laboratories .

Q. How does 2-methylbutyrylcarnitine serve as a biomarker for metabolic disorders?

- Methodological Answer : Elevated plasma levels of 2-methylbutyrylcarnitine are linked to inborn errors of metabolism (e.g., 2-methylbutyryl-CoA dehydrogenase deficiency) and acquired conditions like non-alcoholic steatohepatitis (NASH). Researchers should pair its measurement with urine organic acid analysis (e.g., gas chromatography-MS) to differentiate isomers (e.g., isovalerylcarnitine vs. 2-methylbutyrylcarnitine) and confirm diagnoses. Longitudinal studies should track its correlation with liver fibrosis scores or insulin resistance indices .

Advanced Research Questions

Q. What experimental models are optimal for studying the thrombotic effects of 2-methylbutyrylcarnitine?

- Methodological Answer : Use transgenic mice (e.g., integrin α2β1-deficient models) to isolate 2-methylbutyrylcarnitine’s mechanism in thrombosis. Administer 2-methylbutyrylcarnitine intravenously (1–5 mg/kg) and assess platelet aggregation via light transmission aggregometry with collagen/ADP agonists. Complement with intravital microscopy to quantify thrombus formation in FeCl3-induced carotid injury models. Include controls for gut microbiota modulation (e.g., antibiotics) to validate its microbial origin .

Q. How can contradictory findings about 2-methylbutyrylcarnitine’s role in brain injury versus metabolic diseases be resolved?

- Methodological Answer : Contradictions arise from context-dependent metabolic shifts. In traumatic brain injury (TBI), decreased 2-methylbutyrylcarnitine correlates with BCAA depletion and impaired energy metabolism. In contrast, NASH or COVID-19 elevates it due to mitochondrial dysfunction. Researchers should employ tissue-specific metabolomics (e.g., brain microdialysis vs. plasma profiling) and mechanistic studies (e.g., siRNA knockdown of carnitine palmitoyltransferases) to clarify its tissue-specific roles .

Q. What experimental designs are critical for validating 2-methylbutyrylcarnitine as a therapeutic target?

- Methodological Answer : Use a three-pronged approach:

- Pharmacological inhibition : Test small-molecule inhibitors of integrin α2β1 (e.g., BTT-3033) in 2-methylbutyrylcarnitine-treated platelets.

- Genetic modulation : CRISPR-Cas9 knockout of cPLA2 in megakaryocyte cell lines to block downstream signaling.

- Dose-response studies : Compare low (physiological) vs. high (pathological) concentrations in ex vivo thrombosis assays. Include multi-omics integration (proteomics + metabolomics) to map pathway crosstalk .

Q. How should researchers address variability in 2-methylbutyrylcarnitine levels across demographic cohorts?

- Methodological Answer : Stratify cohorts by age, sex, and comorbidities (e.g., diabetes, obesity) in cross-sectional studies. Use mixed-effects models to adjust for covariates like renal function (creatinine levels) and dietary BCAA intake. For reproducibility, predefine exclusion criteria (e.g., antibiotic use within 3 months) to minimize gut microbiota confounding .

Data Analysis & Reporting Standards

Q. What statistical approaches are recommended for analyzing 2-methylbutyrylcarnitine’s association with clinical outcomes?

- Methodological Answer : Apply receiver operating characteristic (ROC) curves to evaluate its diagnostic specificity/sensitivity for diseases like NASH. For mechanistic studies, use pathway enrichment analysis (e.g., MetaboAnalyst 5.0) to identify co-regulated metabolites. Report effect sizes (Hedges’ g) and 95% confidence intervals to contextualize clinical relevance .

Q. How can researchers ensure reproducibility when studying 2-methylbutyrylcarnitine in preclinical models?

- Methodological Answer : Adhere to the ARRIVE guidelines for animal studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.